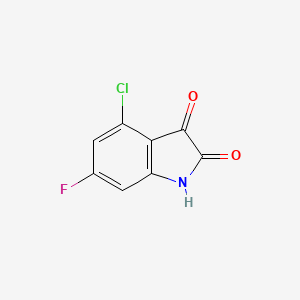

4-氯-6-氟-1H-吲哚-2,3-二酮

描述

“4-chloro-6-fluoro-1H-indole-2,3-dione” is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups . It has potential applications in the pharmaceutical industry, particularly in the synthesis of various organic compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular formula of “4-chloro-6-fluoro-1H-indole-2,3-dione” is C8H3ClFNO2 . It has an average mass of 199.566 Da and a monoisotopic mass of 198.983627 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 42.3±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound’s ACD/LogP is 1.20, and its ACD/LogD (pH 7.4) is 1.66 .科学研究应用

Pharmaceutical Research

4-chloro-6-fluoroindoline-2,3-dione is a compound with potential applications in pharmaceutical research due to its structural similarity to indole-based core structures found in many pharmacologically active molecules. Its properties suggest high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development . The presence of both chloro and fluoro substituents could be exploited in designing selective receptor ligands or enzyme inhibitors.

Material Science

In material science, this compound could be used as a precursor for the synthesis of advanced indole-based polymers. These polymers might exhibit unique properties such as thermal stability, electrical conductivity, or photoluminescence, which are valuable in creating new materials for electronic devices or sensors .

Chemical Synthesis

The reactivity of the keto and halogen groups in 4-chloro-6-fluoroindoline-2,3-dione allows for its use in various chemical synthesis pathways. It can act as an intermediate in the preparation of complex organic molecules, potentially leading to the discovery of new reactions or catalytic processes .

Analytical Chemistry

This compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry applications. It could be used in the development of new chromatographic methods or as a calibration standard in mass spectrometry to identify or quantify other compounds .

Chromatography

Due to its distinct physicochemical properties, 4-chloro-6-fluoroindoline-2,3-dione can be utilized in chromatography as a reference compound to study retention behaviors or as a probe to test the efficacy of chromatographic columns .

Biological Studies

The compound’s ability to cross the blood-brain barrier suggests potential use in neuroscience research, particularly in studying neurodegenerative diseases or brain cancer. It could serve as a scaffold for developing imaging agents or therapeutic compounds targeting CNS-related conditions .

Environmental Science

In environmental science, 4-chloro-6-fluoroindoline-2,3-dione could be investigated for its degradation products and environmental fate. Understanding its breakdown could help assess the environmental impact of related compounds and inform the design of more eco-friendly chemicals .

Computational Modeling

The compound’s structure can be used in computational modeling to predict the behavior of similar molecules in biological systems. This can aid in the design of new drugs with improved efficacy and reduced side effects by simulating their interaction with biological targets .

安全和危害

属性

IUPAC Name |

4-chloro-6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDPVOKLIGCRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736215 | |

| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-fluoro-1H-indole-2,3-dione | |

CAS RN |

940054-45-5 | |

| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)

![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469262.png)

![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)

![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)